Dibenz(a,j)acridine, 3,4-dihydro-
Dibenz(a,j)acridine, 3,4-dihydro-
Brand Name:
Vulcanchem
CAS No.:
106589-49-5
VCID:
VC20839889
InChI:
InChI=1S/C21H15N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1,3-5,7-13H,2,6H2
SMILES:
C1CC2=C(C=C1)C3=C(C=C2)N=C4C=CC5=CC=CC=C5C4=C3
Molecular Formula:
C21H15N
Molecular Weight:
281.3 g/mol
Dibenz(a,j)acridine, 3,4-dihydro-
CAS No.: 106589-49-5
Cat. No.: VC20839889
Molecular Formula: C21H15N
Molecular Weight: 281.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106589-49-5 |
|---|---|
| Molecular Formula | C21H15N |
| Molecular Weight | 281.3 g/mol |
| IUPAC Name | 13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),20-decaene |
| Standard InChI | InChI=1S/C21H15N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1,3-5,7-13H,2,6H2 |
| Standard InChI Key | FEKYREOUKCKIGZ-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C1)C3=C(C=C2)N=C4C=CC5=CC=CC=C5C4=C3 |
| Canonical SMILES | C1CC2=C(C=C1)C3=C(C=C2)N=C4C=CC5=CC=CC=C5C4=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator